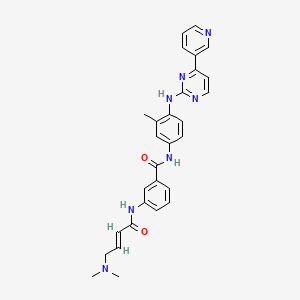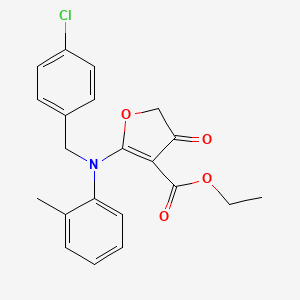![molecular formula C31H30N4O5 B608310 methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate CAS No. 1613437-66-3](/img/structure/B608310.png)
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KBP-7018 is a synthetic organic compound known for its potent inhibitory effects on multiple tyrosine kinases. It is primarily recognized for its potential therapeutic applications in treating idiopathic pulmonary fibrosis by targeting angiogenesis and fibrosis pathways .
Preparation Methods
The synthesis of KBP-7018 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
KBP-7018 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly involving its aromatic rings, can yield various substituted products. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
KBP-7018 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study multikinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes related to fibrosis and angiogenesis.
Medicine: Explored as a potential therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new pharmaceuticals targeting tyrosine kinases
Mechanism of Action
KBP-7018 exerts its effects by selectively inhibiting multiple tyrosine kinases, including c-KIT, RET, and platelet-derived growth factor receptors. These kinases play crucial roles in cellular signaling pathways involved in fibrosis and angiogenesis. By inhibiting these targets, KBP-7018 disrupts the signaling pathways, leading to reduced fibrosis and angiogenesis .
Comparison with Similar Compounds
KBP-7018 is unique due to its simultaneous targeting of multiple tyrosine kinases, making it a potent multikinase inhibitor. Similar compounds include:
Imatinib: Targets BCR-ABL, c-KIT, and platelet-derived growth factor receptors but has different specificity and potency.
Sunitinib: Inhibits vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-KIT, but with a broader spectrum of activity.
Sorafenib: Targets RAF kinases, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors, with a different therapeutic profile
KBP-7018 stands out due to its specific combination of targets and its potential for treating idiopathic pulmonary fibrosis.
Properties
CAS No. |
1613437-66-3 |
|---|---|
Molecular Formula |
C31H30N4O5 |
Molecular Weight |
538.604 |
IUPAC Name |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |
InChI Key |
JVDJHTYIWQIOCA-ZIADKAODSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KBP-7018; KBP 7018; KBP7018. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)






![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)




